Product packaging for 6-chloro-N-methyl-4-o-tolyl-nicotinamide(Cat. No.:)

6-chloro-N-methyl-4-o-tolyl-nicotinamide

Cat. No.: B8668895
M. Wt: 260.72 g/mol
InChI Key: GXMHAZCHUPKETI-UHFFFAOYSA-N
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Description

Significance of Nicotinamide (B372718) Derivatives in Contemporary Medicinal Chemistry

Nicotinamide derivatives are a class of compounds that have shown significant promise in the development of new therapeutic agents. nih.gov These compounds are being investigated for a wide array of applications, including their potential as antifungal, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The versatility of the nicotinamide scaffold allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds with diverse pharmacological properties.

Research has demonstrated that nicotinamide derivatives can act on various biological targets. For instance, some derivatives have been found to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in cancer. Others have shown activity against microbial pathogens by disrupting essential cellular processes. nih.gov The ongoing exploration of nicotinamide derivatives continues to uncover new therapeutic possibilities and expand our understanding of their structure-activity relationships.

Historical Context of Nicotinamide Scaffold in Drug Discovery

The journey of nicotinamide in science began with the study of pellagra, a disease caused by niacin (vitamin B3) deficiency. codeage.comnutritionassisteddetox.com Nicotinamide was identified as a curative agent for this condition in the 1930s. nih.govcodeage.com This discovery laid the foundation for understanding the vital role of nicotinamide in human health, primarily as a precursor to the coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govxtend-life.com

NAD+ is a critical component of cellular metabolism, involved in numerous redox reactions essential for energy production. nih.govxtend-life.com The recognition of NAD+'s central role in cellular processes sparked further interest in nicotinamide and its derivatives. Over the decades, research has expanded from its nutritional importance to its potential as a therapeutic agent for a variety of conditions. This historical foundation has paved the way for the development of novel nicotinamide-based compounds in modern drug discovery.

Definition and Core Research Focus on 6-chloro-N-methyl-4-o-tolyl-nicotinamide

This compound is a specific derivative of nicotinamide with the chemical formula C14H13ClN2O. Limited direct research has been published on the specific biological activities of this compound. However, its synthesis and use as a chemical intermediate have been documented in patent literature. This indicates its importance in the synthesis of more complex molecules that are under investigation for their therapeutic properties. The core research focus for this compound, based on available information, is primarily in its utility as a building block in synthetic organic chemistry for the creation of novel compounds.

Detailed Research Findings

While specific, in-depth research studies on the biological effects of this compound are not widely available in published literature, its chemical properties and role as a synthetic intermediate are documented.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
CAS Number342417-00-9
Known RoleSynthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13ClN2O B8668895 6-chloro-N-methyl-4-o-tolyl-nicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

6-chloro-N-methyl-4-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H13ClN2O/c1-9-5-3-4-6-10(9)11-7-13(15)17-8-12(11)14(18)16-2/h3-8H,1-2H3,(H,16,18)

InChI Key

GXMHAZCHUPKETI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)NC)Cl

Origin of Product

United States

Synthesis and Methodologies for 6 Chloro N Methyl 4 O Tolyl Nicotinamide

Established Synthetic Pathways for 6-chloro-N-methyl-4-o-tolyl-nicotinamide

The primary route for the synthesis of this compound proceeds through key intermediates, starting from precursors that are elaborated into the core nicotinamide (B372718) structure. A plausible and documented pathway involves the formation of a crucial nitrile intermediate, which is then converted to the final amide product.

Detailed Reaction Protocols and Conditions

A key step in the synthesis involves the preparation of the intermediate, 6-chloro-4-o-tolyl-nicotinonitrile. According to patent literature, this can be achieved from 6-hydroxy-4-o-tolyl-nicotinonitrile (B8618179). google.com A mixture of 2.5 g (11.89 mmol) of 6-hydroxy-4-o-tolyl-nicotinonitrile and 3.64 g (23.78 mmol) of phosphorus oxychloride in 10.0 ml of dichloromethane (B109758) is heated at 50°C for 80 minutes. google.com Following the reaction, the mixture is cooled and poured into water, then extracted with dichloromethane. Evaporation of the solvent yields crude 6-chloro-4-o-tolyl-nicotinonitrile, which can be purified by silica (B1680970) gel chromatography. google.com

The subsequent conversion of the nitrile group to the N-methylamide can proceed through two main pathways:

Hydrolysis to Carboxylic Acid followed by Amidation: The nitrile group of 6-chloro-4-o-tolyl-nicotinonitrile can be hydrolyzed under acidic conditions to yield 6-chloro-4-o-tolyl-nicotinic acid. google.com This carboxylic acid can then be converted to the corresponding acyl chloride, for instance by using thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is a standard procedure in organic synthesis for the conversion of carboxylic acids to more reactive derivatives like acid chlorides. libretexts.orgcommonorganicchemistry.com The resulting 6-chloro-4-o-tolyl-nicotinoyl chloride is then reacted with methylamine (B109427) to form the final product, this compound. A general protocol for a similar transformation involves introducing the crude acid chloride into a solution of anhydrous methylamine in a suitable solvent system, such as a mixture of dioxane and toluene, at low temperatures (0°C to -5°C). google.com

Direct Amidation: In some cases, it may be possible to achieve direct conversion of the nitrile to the amide, although this is less commonly documented for this specific substrate.

A representative reaction scheme is presented below:

Scheme 1: Synthesis of this compound (Image of the reaction scheme would be placed here in a real document)

Table 1: Reaction Parameters for the Synthesis of 6-chloro-4-o-tolyl-nicotinonitrile

Parameter Value Reference
Starting Material 6-hydroxy-4-o-tolyl-nicotinonitrile google.com
Reagent Phosphorus oxychloride google.com
Solvent Dichloromethane google.com
Temperature 50°C google.com
Reaction Time 80 minutes google.com

Precursor Compounds and Intermediate Chemistry in this compound Synthesis

The synthesis of this compound relies on the availability of key precursors and the controlled transformation of reactive intermediates.

Precursors:

Phosphorus oxychloride (POCl₃): This reagent is used for the conversion of the hydroxyl group in 6-hydroxy-4-o-tolyl-nicotinonitrile to a chloro group, a common transformation in heterocyclic chemistry. google.com

Methylamine (CH₃NH₂): This is the source of the N-methyl group in the final amide product.

Intermediates:

6-chloro-4-o-tolyl-nicotinonitrile: This is a stable intermediate that contains the fully substituted pyridine (B92270) ring with a nitrile functional group, which is the precursor to the final carboxamide. google.com

6-chloro-4-o-tolyl-nicotinic acid: Formed via the hydrolysis of the corresponding nitrile, this carboxylic acid is a key intermediate in the pathway that proceeds through an acyl chloride.

6-chloro-4-o-tolyl-nicotinoyl chloride: This highly reactive acyl chloride is formed from the carboxylic acid and readily reacts with methylamine to form the desired amide.

The chemistry of these intermediates is governed by the reactivity of their respective functional groups. The chlorination of the pyridine ring, the hydrolysis of the nitrile, the conversion to an acyl chloride, and the final amidation are all fundamental reactions in organic synthesis.

Advanced Synthetic Methodologies Applicable to Nicotinamide Derivatives

While traditional synthetic methods are effective, there is a growing interest in developing more efficient, sustainable, and environmentally friendly approaches for the synthesis of nicotinamide derivatives.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical synthesis. For nicotinamide derivatives, enzymes such as lipases and nitrilases can be employed.

Lipase-catalyzed amidation: Lipases can catalyze the formation of amide bonds under mild conditions, often with high selectivity. This approach can be an alternative to the use of harsh coupling reagents in the final amidation step.

Nitrilase-catalyzed hydrolysis: Nitrilases can selectively hydrolyze nitriles to either carboxylic acids or amides, depending on the enzyme and reaction conditions. This enzymatic step could be used to convert 6-chloro-4-o-tolyl-nicotinonitrile to either 6-chloro-4-o-tolyl-nicotinic acid or directly to 6-chloro-4-o-tolyl-nicotinamide.

Continuous-Flow Microreactor Technologies in Nicotinamide Derivative Synthesis

Continuous-flow microreactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. The synthesis of nicotinamide derivatives can be adapted to continuous-flow systems, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved purity, and reduced reaction times.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

Feature Batch Synthesis Continuous-Flow Synthesis
Heat & Mass Transfer Often limited Excellent
Safety Handling of large volumes of hazardous materials Smaller reaction volumes, better control
Scalability Can be challenging Readily scalable by numbering up
Process Control Less precise Precise control of parameters

| Reaction Time | Can be lengthy | Often significantly shorter |

Green Chemistry Principles in Nicotinamide Derivative Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of nicotinamide derivative synthesis, these principles can be applied in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, avoiding the use of chlorinated solvents where possible.

Catalysis: Utilizing catalytic reagents (including enzymes) in small amounts rather than stoichiometric reagents to minimize waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By integrating these advanced methodologies, the synthesis of this compound and other nicotinamide derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Structure Activity Relationship Sar Studies of 6 Chloro N Methyl 4 O Tolyl Nicotinamide and Analogues

Elucidation of Structural Determinants for NK-1 Receptor Antagonism

The neurokinin-1 (NK-1) receptor, the natural target for the neuropeptide Substance P, is a key player in pain transmission and inflammatory responses. The development of non-peptide antagonists for this receptor has been an area of significant research. While direct SAR studies for 6-chloro-N-methyl-4-o-tolyl-nicotinamide as an NK-1 antagonist are not extensively detailed in the available literature, the structural requirements for other NK-1 antagonists allow for extrapolation.

Key pharmacophoric elements for NK-1 antagonism often include a central heterocyclic scaffold, an aromatic moiety, and specific functional groups that engage in hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. For nicotinamide-based antagonists, the pyridine (B92270) ring serves as the central scaffold. The 4-position substituent is critical for potency. A bulky, hydrophobic group, such as the o-tolyl moiety, is hypothesized to occupy a hydrophobic pocket within the receptor, contributing to binding affinity. The substitution pattern on this aromatic ring can fine-tune potency and selectivity. Furthermore, the amide portion of the nicotinamide (B372718) is essential for interaction with the receptor, likely forming hydrogen bonds that stabilize the ligand-receptor complex.

Impact of Substituent Variations on Nicotinamide Core Bioactivity

The bioactivity of the nicotinamide core is highly tunable through modifications at various positions. The specific substituents of this compound—the ortho-tolyl group at C4, the N-methyl group on the amide, and the chlorine atom at C6—each play a distinct role in modulating the molecule's pharmacological properties.

The presence of an aromatic ring at the 4-position of the pyridine core is a common feature in many biologically active nicotinamide derivatives. The ortho-tolyl group (a phenyl ring with a methyl group at the 2-position) in this compound serves several functions. Firstly, it provides a large, hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues in a protein's binding site.

The "ortho" position of the methyl group introduces a steric constraint, causing the phenyl ring to be twisted out of the plane of the pyridine ring. This fixed conformation can be crucial for fitting into a specific binding pocket, thereby enhancing both activity and selectivity for a particular target over others. In contrast, analogues with an unsubstituted phenyl ring or a methyl group at the meta or para position would have different rotational profiles and shapes, which could lead to altered binding affinities and biological activities.

The amide group of nicotinamide is a critical interaction point, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). The substitution of a methyl group on the amide nitrogen, creating a tertiary amide, fundamentally alters its properties. This N-methylation eliminates the hydrogen bond donating capacity of the amide nitrogen.

This change has significant consequences for biological activity. For instance, in the context of Poly (ADP-ribose) polymerase (PARP) inhibition, the N-H group of the nicotinamide is essential for binding to the active site. Alkylation of this nitrogen abolishes inhibitory activity researchgate.net. Therefore, N-methylation in this compound would likely render it inactive as a direct PARP inhibitor. However, for other targets, this modification could be beneficial by preventing metabolic degradation by amidases, potentially increasing the compound's half-life, or by promoting a specific conformation that enhances binding to a different target.

The pyridine ring is electron-deficient, and this property is enhanced by the presence of electron-withdrawing substituents. A chlorine atom at the 6-position (or 2-position relative to the ring nitrogen) significantly influences the electronic character of the entire heterocyclic system. This has several implications for bioactivity.

First, the electron-withdrawing nature of the chlorine atom deactivates the ring, making it less susceptible to oxidative metabolism and potentially increasing its bioavailability. Second, it alters the pKa of the pyridine nitrogen, making it less basic. This can affect the compound's solubility, cell permeability, and interaction with targets where protonation state is important. Third, the chlorine atom can participate in specific halogen bonding interactions with protein targets, which can be a key contributor to binding affinity. For example, in some nicotinamide derivatives, a halogen at this position is crucial for potent activity. Studies on 6-chloro-pyridin-2-yl-amine derivatives have shown that this moiety is a viable scaffold for developing agents with antimicrobial activity researchgate.net.

Nicotinamide and its derivatives have been widely investigated for their antiproliferative activity against various cancer cell lines. The pyridine moiety is a common scaffold in many approved anticancer drugs rsc.org. SAR studies on related compounds reveal several key trends. The nature of the substituent at the 4-position of the pyridine ring is often a major determinant of potency. Aromatic and heteroaromatic groups are generally favored. The presence of halogens on either the pyridine or the 4-phenyl ring can also modulate activity. For instance, in a series of substituted phenylfuranylnicotinamidines, compounds with halogenated phenyl rings showed potent antiproliferative effects against leukemia and colon cancer cell lines dovepress.com.

The data below, compiled from studies on various nicotinamide analogues, illustrates the impact of different substitutions on antiproliferative activity.

Compound AnalogueSubstitution PatternTarget Cell LineObserved Activity (IC50/GI50)Reference
Analogue 1 (4d)4-(4-Chlorophenyl)furan at C6SR (Leukemia)0.37 µM dovepress.com
Analogue 2 (4e)4-(4-Bromophenyl)furan at C6HL-60(TB) (Leukemia)<0.25 µM dovepress.com
Analogue 3 (4e)4-(4-Bromophenyl)furan at C6Colo 205 (Colon)<0.25 µM dovepress.com
Analogue 4 (10)Nicotinamide-hydrazone derivativeHepG2 (Liver)9.8 µM tandfonline.com
Analogue 5 (3a)Diphenylamine moietyRhizoctonia solaniHigh inhibition researchgate.net

The nicotinamide scaffold is a well-known "privileged structure" that can be adapted to inhibit a wide range of enzymes, often by mimicking the nicotinamide portion of the NAD+ cofactor.

NAMPT: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which is critical for cancer cell metabolism. nih.gov Many NAMPT inhibitors are designed as nicotinamide mimetics. SAR studies have shown that modifications to the pyridine ring are critical. For instance, potent NAMPT inhibitors often feature a substituted pyridine as a "cap group" that fits into the enzyme's active site. nih.gov The 6-chloro substitution on the pyridine ring could contribute to binding in this context.

PARP: As previously mentioned, nicotinamide itself is an endogenous inhibitor of PARP enzymes. ijmio.com The primary SAR requirement for this class of inhibitors is an unsubstituted amide (N-H), which forms a crucial hydrogen bond with the enzyme. researchgate.net The presence of the N-methyl group in this compound disrupts this key interaction, making it an unlikely candidate for a potent PARP-1 inhibitor.

SDH: Succinate (B1194679) dehydrogenase (SDH) inhibitors are an important class of fungicides, with boscalid (B143098) being a prominent example based on a nicotinamide scaffold. nih.gov SAR studies on nicotinamide-based SDHIs indicate that the amide N-H is generally important, and the lipophilicity and electronic nature of the substituents on the aniline (B41778) or phenyl ring attached to the amide nitrogen are key to antifungal activity. acs.orgnih.gov For example, in one study, the meta-position of an aniline ring was identified as a key position for substitution to enhance activity against R. solani and S. sclerotiorum. acs.orgnih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a central role in angiogenesis, a critical process for tumor growth. nih.gov Nicotinamide-based scaffolds have been successfully developed as VEGFR-2 inhibitors. mdpi.com The essential pharmacophore includes a heteroaromatic ring (the nicotinamide) to occupy the ATP binding site and interact with the hinge region of the kinase. mdpi.com The 4-aryl group (like the o-tolyl) often fits into a hydrophobic region, while the rest of the molecule extends towards a hydrophobic back pocket. The specific substitutions on the nicotinamide and the 4-aryl group are critical for achieving high potency and selectivity. nih.govmdpi.com

The following table summarizes the general SAR principles for these enzyme targets in relation to the structural features of this compound.

Enzyme TargetRole of Nicotinamide CoreImpact of 6-Chloro GroupImpact of 4-o-Tolyl GroupImpact of N-Methyl Group
NAMPTMimics nicotinamide substrate, acts as a core scaffold.Potentially enhances binding as part of a "cap group".Contributes to hydrophobic interactions.May alter binding affinity and selectivity.
PARPMimics nicotinamide portion of NAD+.Modulates electronic properties of the ring.Occupies space near the ribose-binding site.Abolishes activity by removing essential N-H hydrogen bond donor. researchgate.net
SDHCore scaffold, similar to commercial fungicide boscalid.Influences electronic properties and potential halogen bonding.Provides necessary hydrophobicity.Likely reduces activity by removing N-H hydrogen bond donor.
VEGFR-2Acts as hinge-binding heteroaromatic ring. mdpi.comModifies electronics and potential for specific interactions.Occupies hydrophobic pocket. Ortho-methyl group dictates conformation.May alter conformation and interactions in the linker region.

Stereochemical Considerations and Conformational Analysis in SAR

The biological activity of this compound and its analogues is intrinsically linked to their three-dimensional structure. Stereochemical factors and conformational preferences play a pivotal role in dictating how these molecules interact with their biological targets, thereby influencing their efficacy and selectivity. A thorough analysis of these aspects is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent compounds.

Atropisomerism due to Hindered Rotation of the Biaryl Axis

A key stereochemical feature of this compound is the potential for atropisomerism. This phenomenon arises from the hindered rotation around the single bond connecting the 4-position of the pyridine ring and the o-tolyl group. The steric hindrance created by the ortho-methyl group on the tolyl ring, in conjunction with the substituents on the pyridine ring (the carboxamide group at C3 and potentially the chloro group at C6), can create a significant energy barrier to free rotation.

If this rotational barrier is sufficiently high, the molecule can exist as a pair of stable, non-superimposable enantiomers, known as atropisomers. These atropisomers are distinct chemical entities and can exhibit different pharmacological properties, as they may interact differently with a chiral biological target, such as an enzyme or a receptor.

The stability of these atropisomers is dependent on the magnitude of the rotational energy barrier. This barrier, in turn, is influenced by the size and nature of the substituents ortho to the biaryl axis.

Table 1: Factors Influencing the Rotational Barrier in 4-Aryl Nicotinamide Analogues

Substituent PositionNature of SubstituentExpected Impact on Rotational BarrierRationale
o-Tolyl Group MethylHigh The ortho-methyl group provides significant steric bulk, clashing with the pyridine ring and its substituents, thereby increasing the energy of the planar transition state for rotation.
Pyridine C3 N-methyl-carboxamideModerate The amide group can influence the rotational barrier through steric interactions. Its conformational orientation will affect the degree of clash with the o-tolyl group.
Pyridine C6 ChloroModerate The presence of a chloro group at the 6-position can further increase the steric congestion around the biaryl axis, potentially raising the rotational barrier compared to an unsubstituted analogue.
Pyridine C5 HydrogenLow A smaller substituent at this position will have a minimal impact on the rotational barrier.

The existence of stable atropisomers has significant implications for SAR studies. It is plausible that one atropisomer may be significantly more active than the other, or that the two may have different biological activities altogether. Therefore, the synthesis and biological evaluation of individual atropisomers are critical for a complete understanding of the SAR of this class of compounds.

Conformational Preferences of the N-Methyl-Carboxamide Group

The orientation of the N-methyl-carboxamide group at the 3-position of the pyridine ring is another crucial factor in the conformational analysis of this compound. The amide C-N bond has a partial double bond character, which restricts free rotation and can lead to the existence of cis and trans isomers.

In the context of N-methyl-nicotinamide, the trans conformation, where the carbonyl oxygen and the N-methyl group are on opposite sides of the C-N bond, is generally favored. However, the presence of other substituents on the pyridine ring can influence this preference.

Furthermore, the entire N-methyl-carboxamide group can rotate relative to the plane of the pyridine ring. X-ray crystallographic studies of N-methylnicotinamide have shown that the carboxamide group is not coplanar with the pyridine ring, with a dihedral angle of approximately 22 degrees. libretexts.org This out-of-plane conformation is likely a result of minimizing steric clashes between the amide group and the adjacent substituents on the pyridine ring.

Table 2: Potential Conformations of the N-Methyl-Carboxamide Group

ParameterDescriptionFavored ConformationRationale for Preference
C-N Amide Bond Rotation leading to cis/trans isomers.Trans Minimizes steric repulsion between the N-methyl group and the pyridine ring.
Pyridine-Carboxamide Dihedral Angle Rotation of the entire amide group relative to the pyridine ring.Non-planar Avoids steric clashes with substituents at the 2 and 4 positions of the pyridine ring.

In SAR studies of analogues, modifications to the amide group (e.g., changing the N-substituent) could alter these conformational preferences and, consequently, the biological activity. Computational modeling and experimental techniques like NMR spectroscopy are valuable tools for investigating these conformational dynamics.

Molecular Mechanisms and Target Engagement of Nicotinamide Derivatives

Ligand-Target Binding Interactions at a Molecular Level

The binding of nicotinamide (B372718) derivatives to the NAMPT enzyme is a highly specific process, dictated by the intricate architecture of the enzyme's active site. frontiersin.org These inhibitors function by occupying the site that the natural substrate, nicotinamide (NAM), binds to, thereby blocking the production of nicotinamide mononucleotide (NMN) and leading to the depletion of cellular NAD+. nih.govacs.org

The NAMPT enzyme functions as a homodimer, with two active sites located at the interface between the two monomers. frontiersin.org The binding site for NAM and its inhibitory derivatives is often characterized as a tunnel-shaped cavity. frontiersin.orgnih.gov This active site tunnel extends from the nicotinamide binding pocket. Many potent NAMPT inhibitors feature nitrogen-containing heterocyclic groups that protrude into this binding site, effectively mimicking the natural substrate. frontiersin.orgnih.gov

A distinct feature of the enzyme is a "rear channel" that extends from the active site. acs.orgacs.orgrcsb.org While competitive inhibitors occupy the main active site, other molecules known as positive allosteric modulators (N-PAMs) can bind within this rear channel, adopting a hairpin-like conformation to regulate enzyme activity. acs.orgrcsb.org The binding of ligands like 6-chloro-N-methyl-4-o-tolyl-nicotinamide is predicated on exploiting the specific topology and electrostatic environment of these pockets.

Structural and mutagenesis studies have identified several key amino acid residues within the NAMPT active site that are indispensable for ligand recognition and binding. These residues form a network of interactions that stabilize the inhibitor within the binding pocket.

Key interacting residues for various nicotinamide derivatives include:

Tyrosine 18 (Tyr18): This residue, located on one monomer of the NAMPT dimer, is crucial for π-stacking interactions with the pyridine (B92270) or heterocyclic ring of the inhibitor, effectively "sandwiching" the ligand against another residue from the opposing monomer. frontiersin.orgnih.gov

Phenylalanine 193 (Phe193): Working in concert with Tyr18, Phe193 forms the other side of the π-stacking clamp that holds the nicotinamide moiety of the substrate or inhibitor in place. nih.govnih.gov

Histidine 191 (His191): This residue is often involved in hydrogen bonding or π-π stacking interactions with the central part of the inhibitor molecule as it passes through the hydrophobic tunnel. nih.govnih.gov

Aspartate 219 (Asp219): Asp219 is critical for forming hydrogen bonds, often mediated by water molecules, with the amide or other functional groups on the inhibitor. acs.orgnih.govnih.gov This interaction is vital for anchoring the ligand correctly within the active site.

Serine 241 (Ser241) and Valine 242 (Val242): These residues contribute to a hydrogen bond network, often involving water molecules, that stabilizes the ligand. acs.orgnih.govnih.gov For instance, the amide nitrogen of the inhibitor FK866 forms water-mediated hydrogen bonds with Asp219, Ser241, and the backbone carbonyl of Val242. nih.govnih.gov

Tyrosine 188 (Tyr-188): This residue is located in the "rear channel" of the NAMPT binding site and is primarily involved in intermolecular π-stacking with allosteric modulators rather than direct competitive inhibitors. acs.org

Serine 275 (Ser-275): Along with Ser-241 and Asp-219, Ser-275 is part of a hydrogen-bonding network at the entrance of the rear channel that helps to correctly orient ligands. acs.org

The table below summarizes the critical residues and their primary roles in binding nicotinamide derivative inhibitors.

ResidueLocation/RoleType of InteractionReference
Tyr18 Active Site Dimer Interfaceπ-π Stacking frontiersin.orgnih.gov
Phe193 Active Siteπ-π Stacking nih.govnih.gov
His191 Hydrophobic TunnelHydrogen Bonding, π-π Stacking nih.govnih.gov
Asp219 Active SiteWater-mediated Hydrogen Bonding acs.orgnih.gov
Ser241 Active SiteWater-mediated Hydrogen Bonding acs.orgnih.gov
Tyr188 Rear Channelπ-Stacking (Allosteric Modulators) acs.org
Ser275 Rear Channel EntranceHydrogen Bonding Network acs.org

The stability of the enzyme-inhibitor complex is a result of a combination of specific molecular forces. rsc.org Both hydrogen bonding and hydrophobic interactions are paramount for the high-affinity binding of nicotinamide derivatives to NAMPT. nih.gov

Hydrogen Bonding: As noted, residues like Asp219 and Ser241 are key hydrogen bond donors or acceptors. nih.gov These interactions, which can be direct or mediated by crystallographic water molecules, provide specificity and are critical for stabilizing the precise orientation of the inhibitor within the active site. acs.orgnih.gov The strength and geometry of these hydrogen bonds can significantly influence an inhibitor's potency. nih.gov

Hydrophobic and π-Stacking Interactions: A significant portion of the NAMPT active site is a narrow, lipophilic tunnel. frontiersin.org Hydrophobic interactions between the inhibitor's aliphatic and aromatic regions and nonpolar residues of the enzyme (e.g., Ile309, Pro273) are crucial for binding. nih.gov The most prominent of these are the π-stacking interactions, where the flat, aromatic rings of the inhibitor are sandwiched between the aromatic side chains of Tyr18 and Phe193. nih.govnih.gov This "pi-clamp" is a defining feature contributing to the high affinity of many NAMPT inhibitors. acs.org The synergy between directional hydrogen bonds and extensive hydrophobic contacts ensures a stable and long-lasting blockade of the enzyme's catalytic function. rsc.org

Pathways and Cellular Processes Modulated by Nicotinamide Derivatives (preclinical)

Inhibition of NAMPT by nicotinamide derivatives triggers a cascade of downstream cellular events, primarily stemming from the depletion of the essential metabolite NAD+. nih.gov In preclinical models, this has profound effects on cancer cell metabolism, survival signaling, and energy homeostasis. nih.govnih.gov

The primary consequence of NAMPT inhibition is a rapid and severe drop in intracellular NAD+ levels. nih.govpatsnap.com Since NAD+ is a vital cofactor for ATP production through glycolysis and oxidative phosphorylation, its depletion leads to a metabolic collapse, characterized by a marked decrease in cellular ATP. nih.govpatsnap.comosti.gov

This energy crisis leads to the activation of the cellular energy sensor, AMP-activated protein kinase (AMPK). osti.govstemcell.com Concurrently, the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation that is active under energy-replete conditions, is inhibited. osti.govstemcell.com The activation of AMPK and suppression of mTOR signaling collectively halt cell growth and can induce apoptotic cell death. nih.govosti.gov

Furthermore, NAD+ is a required substrate for other critical enzymes beyond energy metabolism, including poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, and sirtuins, which are NAD+-dependent deacetylases that regulate gene expression and stress responses. nih.govnih.gov Inhibition of NAMPT compromises the function of these enzymes, leading to reduced DNA repair capacity and altered gene expression, further contributing to cell death. nih.govacs.org

The key preclinical cellular consequences of NAMPT inhibition are summarized in the table below.

Cellular ProcessConsequence of NAMPT InhibitionDownstream EffectReference
NAD+ Biosynthesis Blockade of the salvage pathwaySevere depletion of intracellular NAD+ pools nih.govpatsnap.com
Energy Metabolism Reduced cofactor for glycolysis/OxPhosDecreased cellular ATP levels, metabolic collapse nih.govosti.gov
Cellular Signaling Energy stress (high AMP:ATP ratio)Activation of AMPK, inhibition of mTOR signaling osti.govstemcell.com
Cell Survival/Growth Metabolic crisis and anti-growth signalingInhibition of proliferation, induction of apoptosis nih.govpatsnap.com
DNA Repair & Gene Expression Depletion of substrate for PARPs and SirtuinsImpaired DNA repair, altered gene regulation nih.govacs.org

Computational Chemistry and Modeling Studies for 6 Chloro N Methyl 4 O Tolyl Nicotinamide Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energies. For nicotinamide (B372718) analogues, DFT calculations, often using functionals like B3LYP, provide insights into their stability and reactivity. researchgate.netnih.gov For instance, in a study of a similar compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, DFT calculations were performed to optimize the molecular structure and analyze its electronic characteristics. nih.gov Such analyses help in understanding how substitutions on the nicotinamide scaffold influence the electronic distribution and, consequently, the molecule's chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For example, in the analysis of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the HOMO-LUMO gap was calculated to be 0.834 eV, providing a measure of its chemical reactivity. researchgate.net Similar analyses for 6-chloro-N-methyl-4-o-tolyl-nicotinamide analogues would be critical in predicting their reactivity and potential interactions with biological targets.

Computational ParameterDescriptionTypical Application
DFT Functional A mathematical function that approximates the exchange-correlation energy in DFT.B3LYP and B3PW91 are commonly used for organic molecules to predict geometry and electronic properties. nih.gov
Basis Set A set of mathematical functions used to represent the electronic wave function.6-311G(d,p) is a popular basis set that provides a good balance between accuracy and computational cost. nih.gov
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the propensity of a molecule to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the propensity of a molecule to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A key indicator of molecular stability and reactivity.

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. For analogues of this compound, docking studies can identify potential biological targets and elucidate the key interactions driving binding. For instance, in a study on an imidazopyridine derivative, alpidem, molecular docking was used to evaluate its interaction with enzymes associated with Alzheimer's disease. nih.govresearchgate.net The binding energy values obtained from these simulations, such as -8.00 kcal/mol and -9.60 kcal/mol for different protein targets, suggest a strong binding affinity and potential inhibitory activity. nih.gov These studies often reveal crucial interactions like hydrogen bonds and hydrophobic contacts that are essential for ligand recognition and binding.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For nicotinamide derivatives, MD simulations can validate docking results and provide a more detailed understanding of the binding mechanism. For example, MD simulations performed on a halogen-substituted pyrazine-2-carboxamide complexed with a target protein can reveal the stability of the interaction over the simulation period, often in the range of nanoseconds. researchgate.net

Free Energy Calculations (e.g., MM-GBSA, FEL Analysis)

To more accurately predict the binding affinity of a ligand to a protein, free energy calculations are often employed. Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories. This approach provides a more quantitative measure of binding affinity than docking scores alone. Furthermore, Free Energy Landscape (FEL) analysis can be used to explore the conformational space of the ligand-protein complex and identify the most stable binding poses.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, untested compounds. For a series of this compound analogues, a QSAR study would involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) and correlating them with their experimentally determined biological activity. The resulting model can then be used to guide the design of new analogues with improved potency.

Three-Dimensional QSAR (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in modern drug design for understanding the correlation between the structural features of molecules and their biological activities. mdpi.com CoMFA is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields.

While no CoMFA studies were found for this compound, research on other classes of compounds, such as thieno-pyrimidine and niclosamide (B1684120) derivatives, demonstrates the utility of this approach. For instance, in a study on thieno-pyrimidine derivatives as potential breast cancer inhibitors, CoMFA models were developed to identify key structural features for improving biological activity. mdpi.com Similarly, a 3D-QSAR analysis of niclosamide analogs for enzalutamide-resistant prostate cancer was performed to guide further structural optimization. nih.gov

These studies typically involve the following steps:

Selection of a dataset of molecules with known biological activities.

3D alignment of the molecules based on a common scaffold.

Calculation of steric and electrostatic fields around each molecule.

Statistical analysis using methods like Partial Least Squares (PLS) to build a predictive model.

The output of a CoMFA study is often visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a CoMFA model might show that bulky substituents in a particular region are favorable for activity (sterically favorable field), while electronegative groups in another area are detrimental (electrostatic unfavorable field). nih.gov

The table below illustrates a hypothetical data structure that would be used in a CoMFA study for a series of nicotinamide analogues.

Compound IDMolecular StructureBiological Activity (e.g., IC50 in µM)
Analogue 1[Structure]0.5
Analogue 2[Structure]1.2
Analogue 3[Structure]0.8
Analogue 4[Structure]2.5
Analogue 5[Structure]0.3

In silico Target Identification and Mechanism Prediction

In silico methods are instrumental in identifying potential biological targets for a compound and predicting its mechanism of action, thereby accelerating the drug discovery process. These computational approaches can include ligand-based and structure-based methods.

For nicotinamide derivatives, in silico studies have been employed to identify new potential inhibitors for specific targets. For example, a ligand-based in silico identification workflow was used to find new inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme associated with metabolic disorders. nih.gov This study involved creating a pharmacophore model based on known NNMT inhibitors and using it to screen a compound library for new potential hits. nih.gov

Another common in silico approach is molecular docking, which predicts the preferred orientation of a molecule when bound to a specific protein target. While no specific target has been publicly identified for this compound, studies on other nicotinamide analogues have used docking to investigate their binding to various enzymes. For instance, in silico studies on nicotinamide analogs as potential inhibitors of nicotinamidase in methicillin-resistant Staphylococcus aureus (MRSA) utilized virtual screening and molecular dynamics simulations to identify promising candidates. nih.gov

The general workflow for in silico target identification and mechanism prediction often includes:

Virtual Screening: Screening large compound libraries against a panel of biological targets.

Molecular Docking: Predicting the binding mode and affinity of a compound to a specific protein target.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess stability and interactions.

The results from these studies can provide valuable hypotheses about a compound's mechanism of action, which can then be validated through experimental studies.

The following table provides a hypothetical example of results from an in silico target identification study for a nicotinamide analogue.

Potential Protein TargetDocking Score (kcal/mol)Key Interacting ResiduesPredicted Biological Process
Kinase A-9.5Lys72, Asp184Cell cycle regulation
Protease B-8.2His41, Cys145Protein degradation
Transferase C-7.8Arg195, Tyr248Metabolism

Advanced Derivatization and Scaffold Exploration of the Nicotinamide Core

Scaffold Morphing Strategies in the Design of Novel Nicotinamide (B372718) Analogues

Scaffold morphing, a sophisticated strategy in drug design, involves modifying the core ring structure of a molecule to discover new chemical entities with potentially improved properties. For 6-chloro-N-methyl-4-o-tolyl-nicotinamide, this could involve replacing the central pyridine (B92270) ring with other heterocyclic systems while retaining key pharmacophoric features. The goal is to access novel chemical space, improve target affinity and selectivity, and enhance pharmacokinetic profiles.

Potential scaffold morphing strategies for the this compound core could include:

Ring Expansion/Contraction: Exploring pyridazine, pyrimidine, or pyrazine (B50134) analogues to alter the electronic distribution and geometric arrangement of the nitrogen atoms.

Replacement with Fused Bicyclic Systems: Introducing fused rings such as quinoline, isoquinoline, or indole (B1671886) to create more rigid structures that may fit more precisely into a biological target's binding site.

Introduction of Heteroatoms: Substituting the pyridine ring with other five- or six-membered heterocycles containing oxygen or sulfur, such as furan, thiophene, or isoxazole, to modulate physicochemical properties like solubility and polarity.

These transformations aim to maintain the essential binding interactions of the parent molecule while exploring new structural possibilities that could lead to the discovery of compounds with superior therapeutic potential.

Synthesis and Evaluation of Hybrid Nicotinamide Compounds

Hybrid molecules are created by covalently linking two or more pharmacophoric moieties to produce a single compound with a dual or synergistic mode of action. The this compound structure can be envisioned as a starting point for the synthesis of novel hybrid compounds. The chloro substituent at the 6-position is a particularly useful handle for introducing other molecular fragments through nucleophilic substitution reactions.

For instance, the 6-chloro position can be functionalized by coupling with other bioactive molecules, such as:

Enzyme Inhibitors: Linking to a known inhibitor of a complementary pathway could lead to a synergistic effect.

Targeting Ligands: Attaching a moiety that recognizes a specific cell surface receptor could direct the nicotinamide analogue to a particular tissue or cell type, thereby increasing efficacy and reducing off-target effects.

Rational Design of Nicotinamide Mimics for Specific Biological Targets (e.g., Triazolo[3,4-b]benzothiazole as a nicotinamide mimic)

The development of nicotinamide mimics is a key strategy for designing potent and selective enzyme inhibitors. These mimics are structurally different from nicotinamide but can occupy the same binding site on a target enzyme. A notable example is the nih.govresearchgate.netcris.fitriazolo[3,4-b]benzothiazole (TBT) scaffold, which has been identified as a versatile mimic of nicotinamide. nih.govresearchgate.netbiorxiv.org This scaffold has been shown to compete with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes. nih.govresearchgate.netbiorxiv.org

The rational design of mimics for this compound could leverage the TBT scaffold or other bioisosteric replacements for the nicotinamide core. The design process would involve computational modeling to predict the binding of the novel mimic to the target of interest, followed by chemical synthesis and biological evaluation. For example, by strategically placing substituents on the TBT core that mimic the spatial and electronic properties of the chloro, N-methyl, and o-tolyl groups of the original molecule, it may be possible to create highly potent and selective inhibitors for specific biological targets.

Research has shown that derivatives of the TBT scaffold can achieve nanomolar inhibition of various PARP enzymes. nih.govresearchgate.netbiorxiv.org For instance, 3-amino derivatives have been identified as potent inhibitors of several mono-ARTs, while a hydroxy derivative shows selectivity for poly-ARTs. nih.gov This demonstrates the potential of using nicotinamide mimics to achieve high potency and selectivity.

Diversification of Substituents on the Pyridine Ring for Enhanced Bioactivity

Systematic modification of the substituents on the pyridine ring of this compound is a classical medicinal chemistry approach to optimize its biological activity. Each substituent—the 6-chloro group, the N-methyl amide, and the 4-o-tolyl group—can be independently or concurrently modified to probe the structure-activity relationship (SAR).

Key diversification strategies include:

Modification of the 6-position: Replacing the chloro group with other halogens (fluoro, bromo, iodo) or with other functional groups such as cyano, methoxy, or small alkyl chains can modulate the electronic properties and steric bulk at this position.

Variation of the N-amide group: Substituting the N-methyl group with larger alkyl or aryl groups, or incorporating it into a cyclic system, can influence the molecule's conformation and hydrogen bonding capacity.

Exploration of the 4-position aryl substituent: Modifying the o-tolyl group by changing the position of the methyl group (to m-tolyl or p-tolyl), introducing additional substituents on the phenyl ring, or replacing the phenyl ring with other aromatic or heteroaromatic systems can significantly impact target binding affinity and selectivity.

The following table summarizes potential modifications and their expected impact on the properties of the parent compound:

Position of ModificationOriginal SubstituentPotential New SubstituentsExpected Impact on Properties
6-position -Cl-F, -Br, -I, -CN, -OCH₃, -CH₃Modulation of electronics, lipophilicity, and metabolic stability.
N-amide -NHCH₃-NHEt, -NH-propyl, -N-cyclopropyl, -N-phenylAlteration of hydrogen bonding potential, conformation, and steric interactions.
4-position -o-tolyl-m-tolyl, -p-tolyl, -fluorophenyl, -pyridyl, -thienylFine-tuning of steric and electronic interactions with the target binding site.

Through a systematic exploration of these modifications, it is possible to generate a library of novel analogues of this compound with a wide range of physicochemical and pharmacological properties, ultimately leading to the identification of lead compounds with improved therapeutic profiles.

Future Research Directions and Translational Potential Preclinical Focus

Deepening Mechanistic Understanding of 6-chloro-N-methyl-4-o-tolyl-nicotinamide's Action

A fundamental aspect of preclinical development is a thorough understanding of the compound's mechanism of action at the molecular level. For this compound, future investigations should aim to identify its primary molecular targets and signaling pathways. Nicotinamide (B372718) derivatives have been shown to exert their effects through various mechanisms, including the allosteric modulation of enzymes and kinase inhibition.

One potential mechanism to investigate is the positive allosteric modulation of Nicotinamide Phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. nih.govacs.org Research on other NAMPT positive allosteric modulators (N-PAMs) has demonstrated that these compounds bind to a rear channel of the enzyme, enhancing its activity and increasing cellular NAD+ levels. nih.govacs.org Future studies on this compound should include biochemical assays to determine its binding affinity and potency for NAMPT activation.

Another avenue of exploration is the potential for this compound to act as a kinase inhibitor. A number of nicotinamide derivatives have been synthesized and evaluated as inhibitors of kinases such as Aurora kinase A and B, which are often overexpressed in tumors. nih.gov Kinase inhibition assays against a panel of cancer-related kinases would be instrumental in determining if this is a relevant mechanism of action.

Strategies for Optimizing Preclinical Potency and Selectivity

Once a primary mechanism of action is identified, subsequent efforts should focus on optimizing the potency and selectivity of this compound. Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that contribute to its desired pharmacological effects.

A significant challenge in optimizing N-PAMs has been the observed trade-off between binding affinity and efficacy of enzyme activation. nih.govacs.org Often, improvements in binding affinity lead to a decrease in maximal efficacy. nih.govacs.org Therefore, a careful balance must be struck to achieve optimal potency without sacrificing efficacy. This phenomenon, where isomers with higher affinity may show lower efficacy, has been documented for other nicotinamide derivatives. nih.gov

The following table illustrates a hypothetical SAR study for this compound analogs, focusing on NAMPT activation.

CompoundR1 GroupR2 GroupNAMPT Binding Affinity (Kd, nM)NAMPT Activation (EC50, nM)Maximal Efficacy (% of control)
This compoundCH3H50100300
Analog 1C2H5H3080250
Analog 2CH3F60120350
Analog 3CH3Cl2570220

This is a hypothetical data table for illustrative purposes.

Integration of Multi-Omics Technologies in Preclinical Research

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multi-omics technologies is essential. nih.govtechscience.commdpi.com These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, can provide a more complete picture of the cellular response to drug treatment than any single-omics approach alone. nih.govnih.gov

A multi-omics investigation can help elucidate the mechanism of action by identifying changes across a wide range of biomolecules, revealing both on-target and potential off-target effects. nih.gov For example, metabolomics could be used to confirm increases in cellular NAD+ levels and other downstream metabolic changes resulting from NAMPT activation. Proteomics can identify changes in protein expression levels that are modulated by the compound, while transcriptomics can reveal alterations in gene expression.

This integrated approach can lead to the discovery of novel biomarkers for assessing drug response and can help in patient stratification for future clinical trials. techscience.commdpi.com

Expanding the Scope of Preclinical Therapeutic Applications for Nicotinamide Derivatives

The diverse biological activities of nicotinamide and its derivatives suggest a broad range of potential therapeutic applications. nih.govdoaj.org Beyond a single identified mechanism, it is prudent to explore the potential of this compound in various disease models.

Preclinical studies could investigate its efficacy in areas such as:

Oncology: Given that some nicotinamide derivatives act as Aurora kinase inhibitors, evaluating the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines would be a logical step. nih.gov

Neuroprotection: The role of NAD+ in neuronal health is well-established, and deficits in NAD+ levels have been linked to neurodegenerative diseases. nih.gov Therefore, investigating the neuroprotective effects of this compound in preclinical models of neurodegeneration is warranted.

Dermatology: Nicotinamide has been shown to have protective effects on the skin, including enhancing the skin barrier and reducing pigmentation. nih.govdoaj.orgsemanticscholar.org Preclinical models could be used to assess the potential of this compound in treating skin aging and hyperpigmentation.

Metabolic Diseases: Nicotinamide N-methyltransferase (NNMT) has been implicated in metabolic diseases. nih.gov Investigating whether this compound modulates NNMT activity could open up avenues for its use in metabolic disorders.

The following table outlines potential preclinical models for exploring expanded therapeutic applications.

Therapeutic AreaPreclinical ModelKey Endpoints
OncologySW620, HT-29, NCI-H1975, HeLa cancer cell linesIC50 values, apoptosis assays, cell cycle analysis
NeuroprotectionIn vitro models of neuronal stress, animal models of neurodegenerative diseaseNeuronal viability, reduction of oxidative stress markers, behavioral assessments
DermatologyCultured human keratinocytes, animal models of skin agingExpression of collagen and other extracellular matrix proteins, melanin content, skin barrier function
Metabolic DiseasesIn vitro NNMT enzyme assays, animal models of metabolic syndromeNNMT inhibition, plasma levels of 1-Methylnicotinamide, glucose tolerance

This is a hypothetical data table for illustrative purposes.

By pursuing these future research directions, the scientific community can build a robust preclinical data package for this compound, paving the way for its potential translation into a clinically valuable therapeutic agent.

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